![molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0](/img/structure/B14291988.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbicyclo[420]octa-1(6),2,4-trien-7-one is a bicyclic organic compound with a unique structure that includes a bicyclo[420]octa-1(6),2,4-triene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one typically involves a multi-step process. One common method starts with the preparation of a precursor compound, such as 4-bromobenzocyclobutene. This precursor is then subjected to a series of reactions, including Grignard reactions and cyclization steps, to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Applications De Recherche Scientifique
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving bicyclic structures.
Mécanisme D'action
The mechanism of action of 3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, such as [4+2] cycloaddition, which can lead to the formation of complex molecular architectures. These interactions are crucial for its applications in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a bicyclic structure but lacking the methyl and ketone groups.
Benzocyclobutene: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and materials science .
Propriétés
Numéro CAS |
126889-61-0 |
|---|---|
Formule moléculaire |
C9H8O |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3 |
Clé InChI |
HUOFKGGCNLSHMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



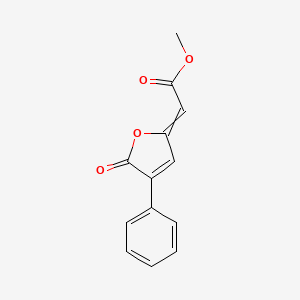
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
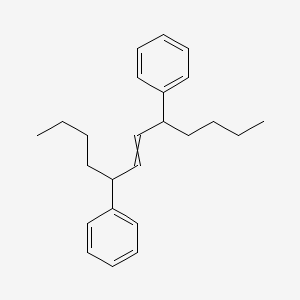

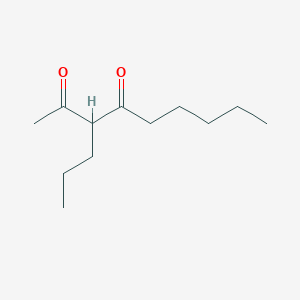
![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
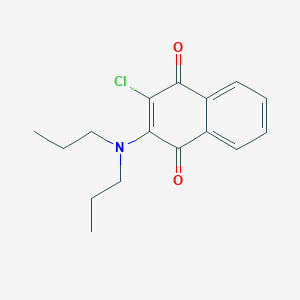

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
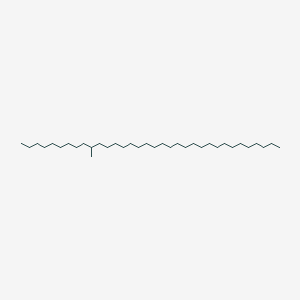
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
